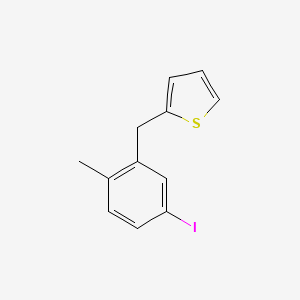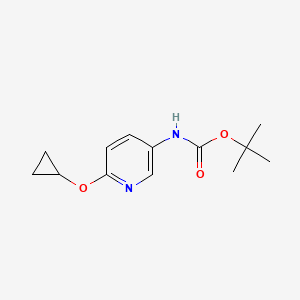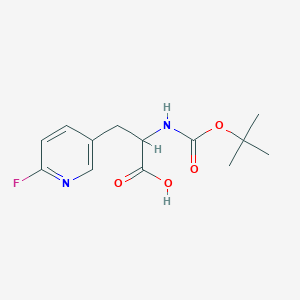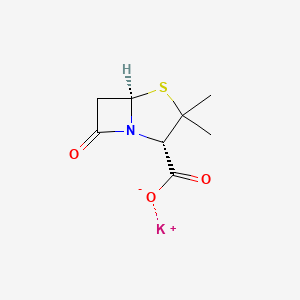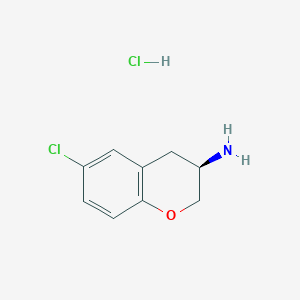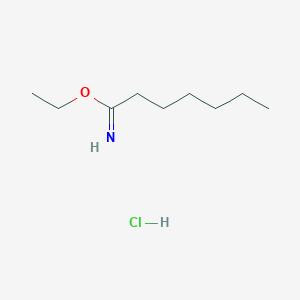
Ethyl heptanimidate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl heptanimidate hydrochloride is an organic compound with the molecular formula C9H20ClNO. It is a crystalline powder that is soluble in water and other polar solvents. This compound is part of the imidate family, which are esters formed between an imidic acid and an alcohol. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl heptanimidate hydrochloride can be synthesized through the Pinner reaction, which involves the acid-catalyzed reaction of nitriles with alcohols. The general mechanism involves the formation of an imidate intermediate, which is then converted to the hydrochloride salt. The reaction typically requires anhydrous conditions and a strong acid like hydrochloric acid to facilitate the conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the nitrile and alcohol are combined under controlled temperatures and pressures. The reaction mixture is then treated with hydrochloric acid to precipitate the hydrochloride salt, which is subsequently purified through recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl heptanimidate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: Converts the imidate to the corresponding ester and amine.
Substitution: Reacts with nucleophiles to form various substituted products.
Addition: Can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed in the presence of water and a base or acid catalyst.
Substitution: Requires nucleophiles such as amines or alcohols under mild to moderate temperatures.
Addition: Often involves electrophiles like alkyl halides under anhydrous conditions.
Major Products Formed
Hydrolysis: Produces ethyl heptanoate and ammonia.
Substitution: Yields various substituted imidates depending on the nucleophile used.
Addition: Forms addition products with electrophiles, leading to a variety of functionalized compounds.
Scientific Research Applications
Ethyl heptanimidate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Employed in the modification of biomolecules and as a precursor in the synthesis of bioactive compounds.
Medicine: Investigated for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of ethyl heptanimidate hydrochloride involves its reactivity as an electrophile. It can form covalent bonds with nucleophiles, leading to the formation of various substituted products. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparison with Similar Compounds
Ethyl heptanimidate hydrochloride can be compared to other imidates such as methyl heptanimidate and propyl heptanimidate. These compounds share similar reactivity but differ in their physical properties and specific applications. This compound is unique due to its specific reactivity profile and solubility characteristics, making it suitable for particular synthetic applications.
List of Similar Compounds
- Methyl heptanimidate
- Propyl heptanimidate
- Butyl heptanimidate
This compound stands out due to its balance of reactivity and stability, making it a valuable compound in various chemical and industrial processes.
Properties
Molecular Formula |
C9H20ClNO |
|---|---|
Molecular Weight |
193.71 g/mol |
IUPAC Name |
ethyl heptanimidate;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-3-5-6-7-8-9(10)11-4-2;/h10H,3-8H2,1-2H3;1H |
InChI Key |
JDBNUPVAIZMGCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=N)OCC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)

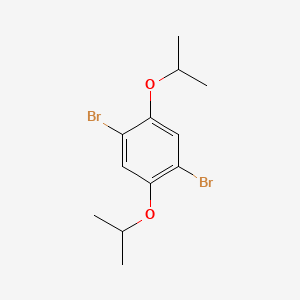
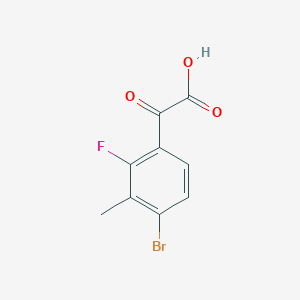

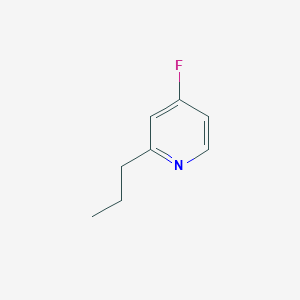
![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
